molecular formula C15H20FNO2S B2937388 (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate CAS No. 1289584-88-8

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

Cat. No.: B2937388
CAS No.: 1289584-88-8
M. Wt: 297.39
InChI Key: AUGONQZUUQXPDK-ZDUSSCGKSA-N
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Description

“(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate” (CAS: 1289584-88-8) is a chiral pyrrolidine derivative with a 4-fluorophenylthio substituent at the 3-position and a tert-butyl carbamate protecting group. Its molecular formula is C₁₅H₂₀FNO₂S, and it is supplied by BLD Pharm Ltd. at 95% purity in quantities of 100 mg, 250 mg, and 1 g .

Properties

IUPAC Name

tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGONQZUUQXPDK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, with the CAS number 1289584-88-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C15H20FNO2S
  • Molecular Weight : 297.39 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-fluorophenyl thio group, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain purinergic receptors, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health.

Inhibition of P2Y12 Receptor

Research indicates that compounds similar to (S)-tert-butyl derivatives can inhibit the P2Y12 receptor, which is involved in platelet activation. A study highlighted the effects of various P2Y12 inhibitors on platelet reactivity, noting significant differences in aggregation responses among treatments . The inhibition of this receptor can lead to decreased platelet aggregation, which is beneficial in preventing thrombotic events.

Case Studies and Research Findings

  • Platelet Aggregation Studies :
    • A study examined the effects of novel P2Y12 inhibitors on platelet function. It was found that switching patients from clopidogrel to newer agents resulted in significantly reduced platelet aggregation, suggesting that similar compounds could enhance therapeutic strategies for managing cardiovascular diseases .
  • Pharmacological Profiles :
    • In vitro assays demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer progression. This selectivity is crucial for developing targeted therapies with fewer side effects .
  • Toxicological Assessments :
    • Toxicological evaluations have shown that while the compound has promising therapeutic effects, careful consideration of dosage is necessary to mitigate potential adverse effects. Safety data indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects .

Summary Table of Biological Activity

Activity Mechanism Reference
Inhibition of P2Y12 ReceptorDecreases platelet aggregation
Selective Kinase InhibitionTargets specific kinases related to cancer
Toxicity ProfileModerate toxicity; requires dosage optimization

Comparison with Similar Compounds

Key Observations:

Substituent Differences :

  • The fluorinated compound features a 4-fluorophenylthio group , which introduces strong electron-withdrawing effects and enhanced lipophilicity (logP ~3.2 estimated). This contrasts with the hydroxyethyl-thiomethyl group in the comparator, which adds polarity (logP ~1.8 estimated) due to the hydroxyl group, improving aqueous solubility .
  • The (S)-enantiomer’s stereochemistry may confer selectivity in binding biological targets, whereas the comparator’s structure lacks specified chirality.

Molecular Weight and Applications :

  • The higher molecular weight (297.39 vs. 261.38) of the fluorinated compound reflects its bulkier aromatic substituent, which may optimize interactions with hydrophobic enzyme pockets. In contrast, the hydroxyethyl variant’s smaller size and polar group make it a candidate for conjugation or prodrug synthesis .

Synthetic Utility :

  • The tert-butyl carbamate group in both compounds serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses.

Functional and Commercial Considerations

  • Price and Accessibility : The fluorinated compound is available in larger quantities (up to 1 g), suggesting broader industrial demand . The hydroxyethyl derivative is priced at €199 (100 mg) and €335 (250 mg), though pricing for the fluorinated analog is undisclosed .
  • Stability : The 4-fluorophenylthio group may confer greater oxidative stability compared to the hydroxyethyl-thiomethyl group, which could undergo hydrolysis or oxidation under acidic conditions.

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